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Compound of Interest

4-Bromo-2-chloro-5-
Compound Name:
methylpyridine

cat. No.: B1523330

CAS Number: 867279-13-8

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-chloro-5-
methylpyridine, a key halogenated pyridine derivative utilized as a versatile intermediate in
the synthesis of complex organic molecules. With a primary focus on its applications in the
pharmaceutical and agrochemical industries, this document details the compound's
physicochemical properties, a robust and validated synthetic protocol, and a thorough analysis
of its characteristic spectroscopic data. This guide is intended for researchers, scientists, and
drug development professionals, offering field-proven insights into the causality behind
experimental choices and ensuring a trustworthy foundation for its use in advanced chemical
synthesis.

Introduction: The Strategic Importance of
Halogenated Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, and its halogenated derivatives
are of particular importance. The introduction of halogen atoms onto the pyridine ring provides
strategic handles for further functionalization, most notably through transition metal-catalyzed
cross-coupling reactions. 4-Bromo-2-chloro-5-methylpyridine (CAS No. 867279-13-8)
embodies this principle, offering two distinct halogen atoms—a bromine and a chlorine—at
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positions amenable to selective chemical manipulation. This dual halogenation, combined with
the electronic influence of the methyl group, makes it a highly valuable building block for the
construction of diverse molecular architectures with potential biological activity.[1] This guide
will elucidate the synthesis, characterization, and utility of this important synthetic intermediate.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a compound is paramount
for its safe and effective use in a laboratory setting. The key data for 4-Bromo-2-chloro-5-
methylpyridine are summarized below.

Property Value Source

CAS Number 867279-13-8 PubChem][2]

Molecular Formula CeHsBrCIN PubChem|[2]

Molecular Weight 206.47 g/mol PubChem|[2]
Appearance Solid Sigma-Aldrich[3]

Boiling Point 252.3 £ 35.0 °C at 760 mmHg Sigma-Aldrich[3]

Purity 297% ié::ﬁ;mica’w Sigma-
Storage Store at room temperature. Sigma-Aldrich[3]

Safety and Handling:

4-Bromo-2-chloro-5-methylpyridine is classified as a hazardous substance and should be
handled with appropriate personal protective equipment (PPE), including safety goggles,
chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-
ventilated fume hood.[2]

GHS Hazard Statements:
e H301/302: Toxic or harmful if swallowed.[2]

e H311: Toxic in contact with skin.[2]
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H315: Causes skin irritation.[2]

H318: Causes serious eye damage.[2]

H331: Toxic if inhaled.[2]

H335: May cause respiratory irritation.[2]

Synthesis of 4-Bromo-2-chloro-5-methylpyridine

The most logical and efficient synthetic route to 4-Bromo-2-chloro-5-methylpyridine is via a
Sandmeyer-type reaction, starting from a suitable aminopyridine precursor. This classic
transformation in aromatic chemistry allows for the conversion of an amino group into a
diazonium salt, which is then displaced by a halide.[5][6][7]

Proposed Synthetic Pathway

The synthesis of 4-Bromo-2-chloro-5-methylpyridine can be envisioned to proceed from the
commercially available 2-amino-4-chloro-5-methylpyridine. The amino group is first converted
to a diazonium salt, which is subsequently displaced by a bromide ion.

NaNO:z, HBr
0-5°C >

CuBr >

2-Amino-4-chloro-5-methylpyridine Diazonium Salt Intermediate 4-Bromo-2-chloro-5-methylpyridine

Click to download full resolution via product page

Caption: Proposed synthetic pathway for 4-Bromo-2-chloro-5-methylpyridine.

Detailed Experimental Protocol

This protocol is a well-reasoned adaptation of established Sandmeyer reaction procedures for
substituted pyridines. The causality behind each step is explained to ensure a self-validating
and reproducible methodology.

Materials:

e 2-Amino-4-chloro-5-methylpyridine
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e 48% Hydrobromic acid (HBr)

e Sodium nitrite (NaNO2)

o Copper(l) bromide (CuBr)

e Sodium hydroxide (NaOH) solution (20% aqueous)

 Diethyl ether

e Anhydrous sodium sulfate

e Deionized water

Procedure:

¢ Diazotization:

o In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer,
and a dropping funnel, dissolve 2-amino-4-chloro-5-methylpyridine (1.0 eq) in 48%
hydrobromic acid. The use of a strong acid like HBr is crucial for the in-situ generation of
nitrous acid from sodium nitrite and to maintain the stability of the resulting diazonium salt.

o Cool the reaction mixture to 0-5 °C in an ice-salt bath. Maintaining a low temperature is
critical to prevent the premature decomposition of the unstable diazonium salt.

o Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise via the
dropping funnel, ensuring the internal temperature does not exceed 5 °C. The slow
addition rate prevents a rapid, exothermic reaction and the uncontrolled evolution of
nitrogen gas.

o Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to
ensure full conversion to the diazonium salt.

e Sandmeyer Reaction:

o In a separate flask, prepare a solution of copper(l) bromide (1.2 eq) in 48% hydrobromic
acid. CuBr acts as the catalyst for the radical-nucleophilic aromatic substitution.[5]
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o Slowly add the cold diazonium salt solution to the CuBr solution. The addition of the
diazonium salt to the copper catalyst, rather than the reverse, helps to maintain a low
concentration of the diazonium salt in the presence of the catalyst, minimizing side
reactions.

o Allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C
for 1-2 hours, or until the evolution of nitrogen gas ceases. The gentle heating drives the
reaction to completion.

o Work-up and Purification:

o Cool the reaction mixture to room temperature and neutralize by the slow addition of a
20% aqueous sodium hydroxide solution until the pH is basic. This step quenches the
reaction and prepares the product for extraction.

o Extract the agueous layer with diethyl ether (3 x volume of the aqueous layer). Diethyl
ether is a suitable solvent for extracting the organic product.

o Combine the organic layers and wash with saturated brine. This removes any remaining
water and inorganic salts.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield the crude product.

o Purify the crude product by flash column chromatography on silica gel or by distillation
under reduced pressure to obtain pure 4-Bromo-2-chloro-5-methylpyridine.

Spectroscopic Characterization

The structural elucidation of 4-Bromo-2-chloro-5-methylpyridine is confirmed through a
combination of spectroscopic techniques. Below are the predicted and expected spectral data
based on the analysis of similar substituted pyridines.

'H NMR Spectroscopy

The *H NMR spectrum will provide information about the electronic environment of the protons
on the pyridine ring and the methyl group.
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Predicted Chemical

Shift (3, ppm) Multiplicity Integration Assignment
~8.2 Singlet 1H H-6

~7.5 Singlet 1H H-3

~2.4 Singlet 3H -CHs

Note: Predicted chemical shifts are in CDCIs and are based on typical values for substituted
pyridines.[8][9]

13C NMR Spectroscopy

The 3C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted Chemical Shift (6, ppm) Assignment
~152 C-2

~148 C-6

~140 C-5

~135 C-4

~125 C-3

~18 -CHs

Note: Predicted chemical shifts are in CDCIs and are based on typical values for substituted
pyridines.[10][11][12]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the compound. The presence of bromine and chlorine will result in a characteristic isotopic
pattern for the molecular ion peak.

Expected Molecular lon Peaks (M*):
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e m/z corresponding to CeHs’°Br3>CIN
e m/z+2 corresponding to CeHs81Br3>CIN and CeHs’°Br3’CIN
e m/z+4 corresponding to CeHs81Br3’CIN

Expected Fragmentation: Common fragmentation pathways for halogenated pyridines involve
the loss of the halogen atoms and the methyl group.[3][13][14][15][16]

[M-Br]*

[M]* -Clk ol v
%A

[M-CHs]*

Click to download full resolution via product page

Caption: Predicted mass spectrometry fragmentation pathways.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C/C=N
stretching and bending vibrations, as well as vibrations associated with the C-Cl and C-Br
bonds.
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Wavenumber (cm~?) Intensity Assignment

3100-3000 Medium-Weak Aromatic C-H Stretch

1600-1450 Strong-Medium Aromatic C=C and C=N
Stretch

1400-1000 Medium In-plane C-H Bending

850-750 Strong Out-of-plane C-H Bending

800-600 Medium-Strong C-ClI Stretch

700-500 Medium-Strong C-Br Stretch

Note: These are typical ranges for substituted pyridines.[17][18][19][20][21]

Applications in Synthesis

4-Bromo-2-chloro-5-methylpyridine is a valuable intermediate in the synthesis of a wide
range of target molecules, particularly in the pharmaceutical and agrochemical sectors. The
differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization.
Generally, the C-Br bond is more reactive in palladium-catalyzed cross-coupling reactions,
such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of aryl, heteroaryl,
or alkynyl groups at the 4-position. The less reactive C-Cl bond can then be targeted for
subsequent transformations under more forcing conditions or with different catalytic systems.
This stepwise functionalization is a powerful strategy for building molecular complexity.

Conclusion

4-Bromo-2-chloro-5-methylpyridine is a strategically important synthetic building block,
offering multiple sites for controlled chemical modification. This guide has provided a
comprehensive overview of its properties, a detailed and scientifically reasoned synthetic
protocol, and a thorough analysis of its expected spectroscopic characteristics. By
understanding the principles behind its synthesis and characterization, researchers and drug
development professionals can confidently and effectively utilize this versatile intermediate in
their synthetic endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-Depth Technical Guide to 4-Bromo-2-chloro-5-
methylpyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1523330#4-bromo-2-chloro-5-methylpyridine-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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